molecular formula C12H16BrNO B1408285 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine CAS No. 1771977-71-9

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine

Cat. No.: B1408285
CAS No.: 1771977-71-9
M. Wt: 270.17 g/mol
InChI Key: QOYYHZMGXNWKFY-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopentylmethoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine typically involves the bromination of 2-(cyclopentylmethoxy)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of hydrogenated pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to act as a ligand or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentylmethoxy group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of the cyclopentylmethoxy group.

    5-Bromo-2-(methoxymethoxy)-4-methylpyridine: Similar structure but with a methoxymethoxy group instead of the cyclopentylmethoxy group.

Uniqueness

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine is unique due to the presence of the cyclopentylmethoxy group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-bromo-2-(cyclopentylmethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-6-12(14-7-11(9)13)15-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYYHZMGXNWKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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